Fluoroacetone
Overview
Description
Synthesis Analysis
Fluoroacetone synthesis has been explored through various chemical pathways, including the fluoroacetylation of indoles using fluorinated acetic acids. This method allows for the efficient synthesis of diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions, highlighting the synthetic versatility of fluoroacetone derivatives (Yao et al., 2016).
Molecular Structure Analysis
The molecular structure of fluoroacetone has been thoroughly investigated, revealing insights into its conformational dynamics. Studies on its microwave spectrum have identified a rotamer with all heavy atoms in a plane, showcasing the impact of fluorination on its structural properties (Saegebarth & Krisher, 1970).
Chemical Reactions and Properties
Fluoroacetone undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. Notably, it has been utilized in organocatalyzed enantioselective direct aldol reactions with aldehydes in aqueous media, demonstrating the control over regio- and enantioselectivity achieved through strategic reaction design (Chen et al., 2007).
Physical Properties Analysis
The physical properties of fluoroacetone, such as its rotational constants and dipole moments, have been characterized, providing a foundation for understanding its behavior in different states and interactions with other molecules (Saegebarth & Krisher, 1970).
Chemical Properties Analysis
The chemical properties of fluoroacetone, including its reactivity and interaction with various reagents, have been explored in depth. Studies have shown its capability to engage in fluoroalkylation reactions initiated via noncovalent interactions, underscoring the unique reactivity patterns facilitated by fluorine atoms (Mao et al., 2020).
Scientific Research Applications
1. Catalyst in the Study of Peroxymonosulfuric Acid Decomposition
- Summary of Application: Fluoroacetone is used as a catalyst to study the kinetics of the ketone-catalysed decomposition of peroxymonosulfuric acid (Caro’s acid) .
2. Precursor Material for the Production of Higher Fluoroketones
- Summary of Application: Fluoroacetone serves as a precursor material for the production of higher fluoroketones .
3. Lachrymatory Substance
- Summary of Application: Although Fluoroacetone has not been used as a lachrymatory substance, it is worth noting that other halogenated acetone derivatives, such as bromoacetone or chloroacetone, have been used for this purpose .
4. Fluorescent Probes
- Summary of Application: Fluoroacetone could potentially be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, non-toxic in detection and thus provide a new solution in biomedical, environmental monitoring, and food safety .
5. Synthesis of Fluorinated Compounds
- Summary of Application: Fluoroacetone can be obtained by a reaction of triethylamine tris-hydrofluoride with bromoacetone . This suggests that it could be used in the synthesis of other fluorinated compounds.
6. Potential Use in Fluorescence Imaging
Safety And Hazards
properties
IUPAC Name |
1-fluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWVMWGCNZQPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195619 | |
Record name | Fluoroacetone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID70195619 | |
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Molecular Weight |
76.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Fluoroacetone | |
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URL | https://haz-map.com/Agents/13893 | |
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Vapor Pressure |
63.4 [mmHg] | |
Record name | Fluoroacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13893 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Fluoroacetone | |
CAS RN |
430-51-3 | |
Record name | Fluoroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUOROACETONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21302 | |
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Record name | Fluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Fluoroacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735L3MV2UG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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